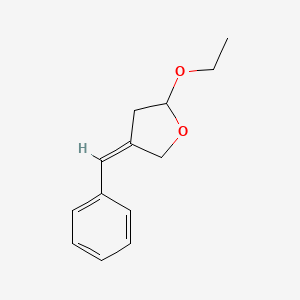

(Z)-4-Benzylidene-2-ethoxytetrahydrofuran

Description

Overview of Tetrahydrofuran (B95107) Scaffolds in Organic Synthesis

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that constitutes a fundamental structural motif in a vast array of organic molecules. Its prevalence in numerous biologically active compounds and pharmaceuticals underscores its significance. The THF scaffold is a versatile building block in organic synthesis, offering a stable yet functionalizable framework for the construction of more complex molecular architectures. The development of efficient and stereoselective methods for the synthesis of substituted tetrahydrofurans remains an active area of research, driven by the desire to access novel chemical entities with potential applications in medicine and materials science.

The Context of Unsaturated Cyclic Ethers in Contemporary Chemical Research

Unsaturated cyclic ethers, a class of compounds characterized by the presence of a carbon-carbon double bond within or appended to a cyclic ether ring, are of significant interest in contemporary chemical research. The introduction of unsaturation imparts distinct reactivity to the cyclic ether scaffold, providing a handle for further functionalization and the construction of diverse molecular frameworks. The geometry of the double bond, whether Z (zusammen) or E (entgegen), can have a profound impact on the molecule's three-dimensional structure and, consequently, its physical, chemical, and biological properties. The study of unsaturated cyclic ethers contributes to a deeper understanding of reaction mechanisms and stereochemical control in organic synthesis.

Defining the Research Focus: (Z)-4-Benzylidene-2-ethoxytetrahydrofuran

This article focuses specifically on the chemical compound This compound . This molecule features a tetrahydrofuran ring substituted at the 2-position with an ethoxy group and at the 4-position with a benzylidene group in the Z configuration. The benzylidene group is a phenyl-substituted methylidene moiety. The Z configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the phenyl group and the C5 of the tetrahydrofuran ring are on the same side of the exocyclic double bond. A thorough understanding of this specific isomer requires an examination of its synthesis and the stereochemical challenges involved.

The synthesis of such a specific geometric isomer often relies on stereoselective olefination reactions. The Wittig reaction, a widely used method for forming carbon-carbon double bonds from carbonyl compounds, can offer a degree of stereocontrol. The stereochemical outcome of the Wittig reaction is influenced by the nature of the phosphorus ylide employed. Non-stabilized ylides, which are more reactive, typically lead to the formation of (Z)-alkenes. organic-chemistry.org This selectivity is attributed to the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate proceeds through a lower energy transition state that leads to the cis-substituted product. wikipedia.orgyoutube.com

Therefore, a plausible synthetic route to this compound would involve the reaction of 2-ethoxytetrahydrofuran-4-one with a non-stabilized benzylphosphonium ylide. The ylide would be generated in situ from benzyltriphenylphosphonium (B107652) halide and a strong, non-nucleophilic base.

Distinguishing between the Z and E isomers of benzylidene derivatives can often be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the vinylic proton on the exocyclic double bond is typically different for the two isomers. For many related structures, the vinylic proton of the Z-isomer appears at a different chemical shift compared to the E-isomer due to the anisotropic effect of the nearby phenyl group. researchgate.net However, without experimental data for the specific title compound, this remains a general principle.

While specific research dedicated solely to this compound is not widely documented in publicly available literature, its structural motifs suggest potential areas of chemical interest. The unsaturated ether system could undergo various reactions, including hydrogenation, epoxidation, or dihydroxylation of the double bond, leading to a range of saturated and functionalized tetrahydrofuran derivatives. The presence of the acetal-like ethoxy group at the 2-position also introduces a site of potential reactivity, particularly towards hydrolysis under acidic conditions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

(4Z)-4-benzylidene-2-ethoxyoxolane |

InChI |

InChI=1S/C13H16O2/c1-2-14-13-9-12(10-15-13)8-11-6-4-3-5-7-11/h3-8,13H,2,9-10H2,1H3/b12-8- |

InChI Key |

PAHYMCWEODTGGL-WQLSENKSSA-N |

Isomeric SMILES |

CCOC1C/C(=C/C2=CC=CC=C2)/CO1 |

Canonical SMILES |

CCOC1CC(=CC2=CC=CC=C2)CO1 |

Origin of Product |

United States |

Synthetic Methodologies for Z 4 Benzylidene 2 Ethoxytetrahydrofuran

Palladium(II)-Catalyzed Cyclization Approaches

Palladium(II)-catalyzed oxidative cyclization represents a highly effective method for the synthesis of 2-alkoxytetrahydrofurans from allylic alcohols and vinyl ethers. acs.org This transformation involves the formation of both a C-O and a C-C bond in a single operation, proceeding through key steps such as oxypalladation followed by cyclization. acs.orgnih.gov

Palladium(II) acetate (B1210297), Pd(OAc)₂, is a widely utilized and effective catalyst for the oxidative cyclization reactions that produce substituted tetrahydrofurans. acs.orgmdpi.comnih.gov In the synthesis of (Z)-4-Benzylidene-2-ethoxytetrahydrofuran, Pd(OAc)₂ serves as the primary catalytic species that initiates the reaction cascade. The process is believed to commence with the coordination of the palladium(II) center to the vinyl ether, which is followed by an intramolecular attack by the hydroxyl group of the cinnamyl alcohol derivative. This key oxypalladation step forms a palladium-containing intermediate, which then undergoes a 5-exo cyclization to forge the tetrahydrofuran (B95107) ring. acs.org The catalytic cycle is completed by a β-hydride elimination step, which releases the final product and regenerates a palladium species that can re-enter the cycle. The choice of palladium(II) acetate is often preferred due to its stability, commercial availability, and demonstrated reactivity in aerobic oxidation reactions. researchgate.net

For the palladium(II)-catalyzed system to operate efficiently, a co-catalyst or reoxidant is essential to regenerate the active Pd(II) species from the Pd(0) formed after the reductive elimination step. Copper(II) acetate, Cu(OAc)₂, is frequently employed for this purpose in conjunction with an oxygen atmosphere. mdpi.comnih.govresearchgate.netchim.it The Cu(II) salt reoxidizes Pd(0) to Pd(II), being itself reduced to Cu(I), which is then reoxidized back to Cu(II) by oxygen, the terminal oxidant.

A significant advancement in this catalytic system is the use of catechol as an activator. acs.org Research has demonstrated that the combination of Pd(OAc)₂, Cu(OAc)₂, and catechol (often in a 1:1:2 ratio) leads to a highly effective catalytic system for the synthesis of 2-alkoxytetrahydrofurans under an O₂ atmosphere. acs.org Catechol is believed to facilitate the reoxidation of the palladium catalyst, potentially by forming a complex that enhances the rate of the catalytic cycle. This synergistic effect between the palladium catalyst, copper co-catalyst, and catechol activator is unprecedented and crucial for achieving high yields in the transformation of allylic alcohols and vinyl ethers into the desired tetrahydrofuran products. acs.org

| Catalyst / Co-catalyst | Role in Synthesis | Key Findings |

| Palladium(II) Acetate | Primary catalyst | Initiates the cyclization via oxypalladation of the vinyl ether. acs.org |

| Copper(II) Acetate | Co-catalyst / Reoxidant | Regenerates the active Pd(II) catalyst from Pd(0). mdpi.comnih.govchim.it |

| Catechol | Activator | Works in synergy with Pd(OAc)₂ and Cu(OAc)₂ to enhance catalytic activity. acs.org |

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. The optimization of parameters such as solvent, temperature, and atmosphere is critical for maximizing product formation and minimizing side reactions. researchgate.net

Solvent: The choice of solvent can significantly impact the reaction's outcome. While various solvents like dichloromethane, toluene, acetonitrile (B52724), and dioxane have been used in similar furan (B31954) syntheses, tetrahydrofuran (THF) itself is often found to be an effective solvent for such cyclizations. researchgate.net

Temperature: Temperature control is crucial. While some palladium-catalyzed reactions require elevated temperatures (e.g., 80-120 °C) to proceed efficiently, excessive heat can lead to the decomposition of starting materials or products. mdpi.comresearchgate.net In some cases, lowering the reaction temperature can limit decomposition and improve yields. researchgate.net

Atmosphere: An oxygen atmosphere is typically required for these oxidative cyclizations. acs.org Oxygen acts as the terminal oxidant, regenerating the Cu(II) co-catalyst, which in turn regenerates the active Pd(II) catalyst, allowing the catalytic cycle to continue. acs.org Performing the reaction under an inert atmosphere often results in no product formation. researchgate.net

| Parameter | Condition | Effect on Reaction |

| Solvent | THF, Dioxane, Toluene | Can influence reaction rate and yield; THF is often effective. researchgate.net |

| Temperature | Varies (e.g., 0-120 °C) | Affects reaction kinetics and stability of reactants/products. mdpi.comresearchgate.net |

| Atmosphere | Oxygen (O₂) | Essential for reoxidation of the co-catalyst and sustaining the catalytic cycle. acs.org |

Substrate Scope and Limitations in Stereospecific Synthesis

The palladium-catalyzed cyclization methodology is applicable to a range of substrates, allowing for the synthesis of various substituted tetrahydrofurans. However, the nature of the precursors can influence the reaction's efficiency and stereochemical outcome. nih.govacs.org

Cinnamyl alcohol and its derivatives are key precursors for the synthesis of this compound. acs.org As γ-hydroxy alkenes, they possess the necessary functionality for the intramolecular cyclization process. nih.govacs.org The substituted allyl alcohol provides the backbone of the resulting tetrahydrofuran ring. The stereochemistry of the final product, particularly the Z-configuration of the benzylidene group, is determined by the geometry of the starting cinnamyl alcohol and the mechanism of the palladium-catalyzed cyclization. The reaction generally proceeds via a 5-exo cyclization of the intermediate formed after the oxypalladation of the allylic alcohol. acs.org

The vinyl ether component serves as the source of the 2-ethoxy group in the target molecule. In the synthesis of this compound, ethyl vinyl ether is the specific reactant. The palladium-catalyzed reaction is tolerant of different vinyl ethers, which allows for the introduction of various alkoxy groups at the 2-position of the tetrahydrofuran ring. acs.orgnih.gov The reaction involves the oxypalladation of the allylic alcohol towards the vinyl ether, which dictates the regioselectivity of the final product. acs.org This versatility makes the methodology valuable for creating a library of 2-alkoxytetrahydrofuran derivatives.

Mechanistic Elucidation of the Cyclization Reaction

The synthesis of this compound is often achieved through a cyclization reaction that is carefully controlled to favor the formation of the desired Z-isomer. Understanding the underlying mechanism is crucial for optimizing reaction conditions and extending the methodology to other substrates.

Proposed Reaction Pathways

The formation of the tetrahydrofuran ring in this context is generally proposed to proceed through an intramolecular cyclization of a suitably functionalized acyclic precursor. One plausible pathway involves the acid-catalyzed reaction of an allenic alcohol. In this scenario, protonation of the allene moiety generates a stabilized vinyl cation. Subsequent intramolecular attack by the distal hydroxyl group leads to the formation of the five-membered ring. The stereochemistry of the exocyclic double bond is determined during the final deprotonation step, with the (Z)-isomer being the thermodynamically or kinetically favored product under specific conditions.

Another potential pathway involves a metal-catalyzed cyclization. For instance, a palladium-catalyzed reaction of a halo-substituted precursor containing both an alkene and an alcohol functionality can lead to the formation of the tetrahydrofuran ring. The catalytic cycle would involve oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by intramolecular carbopalladation across the double bond and subsequent reductive elimination to furnish the product and regenerate the catalyst.

Intermediates and Transition State Analysis

The identification and characterization of reaction intermediates are paramount to substantiating any proposed mechanism. In the acid-catalyzed pathway, the key intermediate is the vinyl cation. The stability of this intermediate is crucial for the reaction to proceed efficiently. Computational studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of the transition states leading to and from this intermediate. These analyses help to predict the preferred reaction pathway and the stereochemical outcome of the reaction. For the (Z)-isomer to be the major product, the transition state leading to its formation must be lower in energy than the transition state leading to the (E)-isomer.

In metal-catalyzed reactions, organometallic intermediates play a pivotal role. The structure and reactivity of these intermediates, such as the palladium-alkyl species formed after carbopalladation, dictate the course of the reaction. Spectroscopic techniques, such as in-situ NMR, can sometimes be employed to detect these transient species. Transition state analysis in these systems focuses on the energy barriers associated with each step of the catalytic cycle, including the key bond-forming and bond-breaking events.

Catalytic Cycle Interpretation

| Catalytic Cycle Step | Description | Key Species |

| Oxidative Addition | The active catalyst inserts into the carbon-halogen bond of the substrate. | Pd(0) catalyst, Substrate, Pd(II)-alkyl halide intermediate |

| Intramolecular Insertion | The nucleophilic moiety of the substrate attacks the palladium-bound carbon. | Pd(II)-alkyl halide intermediate, Cyclic organopalladium intermediate |

| Reductive Elimination | The desired product is formed, and the catalyst is regenerated. | Cyclic organopalladium intermediate, this compound, Pd(0) catalyst |

This detailed mechanistic understanding provides a solid foundation for the rational design of more efficient and selective synthetic routes to this compound and related compounds.

Stereochemical Aspects of Z 4 Benzylidene 2 Ethoxytetrahydrofuran

Stereospecificity in the Formation of the (Z)-Isomer

The formation of the exocyclic double bond with a specific (Z)-geometry, along with the relative orientation of the substituents on the tetrahydrofuran (B95107) ring, is often a direct consequence of a stereospecific reaction mechanism.

The synthesis of substituted tetrahydrofurans via electrophilic cyclization of homoallylic alcohols is a well-established method where the stereochemistry of the starting alkene directly controls the stereochemistry of the product. nottingham.ac.uk This principle is central to understanding the formation of (Z)-4-Benzylidene-2-ethoxytetrahydrofuran. The reaction proceeds through an intermediate, such as an iodonium (B1229267) ion in iodoetherification, where the incoming electrophile adds to the double bond. The tethered hydroxyl group then attacks this intermediate in an intramolecular SN2 fashion.

The geometry of the starting cinnamyl alcohol derivative is crucial. nih.gov

Starting with (E)-cinnamyl alcohol: The trans configuration of the double bond forces the substituents into a specific orientation in the transition state of the cyclization. This leads to a defined relative stereochemistry between the newly formed C-O bond and the substituent at the adjacent carbon.

Starting with (Z)-cinnamyl alcohol: The cis configuration of the double bond results in a different transition state geometry, leading to a diastereomeric product compared to the reaction with the (E)-isomer. The stereoselectivity of this type of reaction is highly dependent on the alkene geometry. nih.gov

This stereospecificity ensures that the choice of (E)- or (Z)-cinnamyl alcohol as a precursor directly determines the resulting stereochemical configuration of the substituents on the tetrahydrofuran ring. The (Z)-configuration of the benzylidene group in the final product is a direct transfer of the stereochemical information from the starting material.

Table 1: Influence of Starting Alkene Geometry on Product Stereochemistry in Tetrahydrofuran Synthesis

| Starting Material | Alkene Geometry | Key Transition State Feature | Predominant Product Stereochemistry |

|---|---|---|---|

| (E)-cinnamyl alcohol derivative | E (trans) | Anti-addition of electrophile and internal nucleophile | Trans-substituted tetrahydrofuran |

| (Z)-cinnamyl alcohol derivative | Z (cis) | Syn-addition of electrophile and internal nucleophile | Cis-substituted tetrahydrofuran |

Factors Governing Stereocontrol in Related Tetrahydrofuran Systems

Beyond the geometry of the starting material, other factors can exert significant control over the stereochemical outcome in the synthesis of tetrahydrofuran rings. These include intramolecular interactions and the electronic nature of the reactants.

Neighboring-group participation (NGP) is a critical concept in stereocontrol, where a functional group near a reaction center acts as an internal nucleophile. chem-station.com This participation often leads to the formation of a cyclic intermediate, which then undergoes a second nucleophilic attack. In the context of acyclic stereocontrol for substitution reactions, an ester group, for example, can form a dioxolenium ion intermediate. The subsequent substitution reaction proceeds with high diastereoselectivity. nih.gov

In the synthesis of tetrahydrofurans, a hydroxyl or acyloxy group can participate in this manner. The process typically results in a net retention of stereochemistry at the reaction center because it involves two consecutive SN2 inversions. chem-station.comchemtube3d.com This mechanism provides a powerful tool for controlling the stereochemistry at specific centers during the formation of the tetrahydrofuran ring, ensuring a predictable three-dimensional arrangement of substituents.

The electronic properties of substituents on the reacting molecule, particularly on aromatic rings, can significantly influence the stereoselectivity of a reaction. These effects can alter the stability of intermediates and transition states. For instance, in reactions involving the formation of benzylic anions or cations as intermediates, the electronic nature of substituents on the phenyl ring plays a key role. acs.org

Electron-donating groups (e.g., methoxy) can stabilize a nearby positive charge in a transition state or intermediate, potentially accelerating a specific reaction pathway and enhancing its stereoselectivity.

Electron-withdrawing groups (e.g., halogens, nitro) can destabilize cationic intermediates but may stabilize anionic ones. This can change the reaction mechanism or alter the energy landscape, favoring the formation of a different stereoisomer.

These electronic effects modulate the reactivity and can be harnessed to direct the stereochemical outcome of the cyclization, influencing the diastereomeric ratio of the resulting tetrahydrofuran products. acs.org

Conformational Analysis of the Tetrahydrofuran Ring

The tetrahydrofuran ring is not planar. It adopts puckered conformations to relieve torsional strain arising from the eclipsing of hydrogen atoms on adjacent carbons. The specific conformation of this compound is determined by the energetic favorability of placing its bulky substituents in positions that minimize steric interactions.

Theoretical and computational studies are invaluable for understanding the conformational preferences of five-membered rings like tetrahydrofuran. researchgate.net The two most common conformations are the envelope (E) , where four atoms are coplanar and the fifth is out of the plane, and the twist (T) , where three atoms are coplanar with the other two on opposite sides of the plane. d-nb.info

Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). For a molecule like (Z)-4-Benzylidene-2-ethoxytetrahydrofuran, specific signals would be expected for the ethoxy group, the tetrahydrofuran (B95107) ring protons, and the benzylidene group protons.

In analogous compounds like 3-benzylidenetetrahydrofurans, the vinylic proton of the benzylidene group typically appears as a triplet in the range of δ 6.3-6.4 ppm. The protons on the phenyl ring usually resonate in the aromatic region between δ 7.0 and 7.4 ppm. The protons of the tetrahydrofuran ring would exhibit complex splitting patterns, with those adjacent to the oxygen atom (C2 and C5) appearing more downfield. For instance, the CH₂ protons at C5 are often seen as a doublet around δ 4.4-4.6 ppm, while the protons at C3 are observed as a multiplet further upfield. The ethoxy group would be characterized by a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, a pattern highly indicative of an ethyl group attached to an electronegative atom.

Table 1: Representative ¹H NMR Data for a Substituted (Z)-Benzylidene Tetrahydrofuran Analog

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.2 | Triplet | ~7.0 |

| Tetrahydrofuran -CH₂- | ~2.7-2.8 | Multiplet | - |

| Ethyl -OCH₂- | ~3.9 | Quartet | ~7.0 |

| Tetrahydrofuran -OCH₂- | ~4.5 | Doublet | ~1.6 |

| Vinylic =CH- | ~6.4 | Triplet | ~2.4 |

Note: Data is based on analogous structures and serves as an illustrative example.

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal, revealing the complexity of the carbon skeleton. In this compound, one would expect to see signals for the two carbons of the ethoxy group, the four carbons of the tetrahydrofuran ring, and the seven carbons of the benzylidene moiety (one vinylic and six aromatic).

Based on data from similar structures, the carbon of the ethoxy -CH₃ would be found at approximately δ 15 ppm, while the -OCH₂- carbon would be further downfield around δ 67 ppm. The carbons of the tetrahydrofuran ring would resonate in the range of δ 30-75 ppm. The benzylidene vinylic carbons would appear in the olefinic region (δ 120-140 ppm), with the carbon attached to the phenyl group being more deshielded. The aromatic carbons would also appear in this region, with their precise shifts depending on their position on the ring. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~15 |

| Tetrahydrofuran C3 | ~31-35 |

| Ethyl -OCH₂- | ~67 |

| Tetrahydrofuran C5 | ~69-73 |

| Tetrahydrofuran C2 | ~105-109 (acetal carbon) |

| Vinylic =CH- | ~119-121 |

| Aromatic CHs | ~126-129 |

| Vinylic =C(Ar)- | ~140-143 |

Note: These are predicted values based on spectral data of analogous compounds. rsc.org

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the ethoxy group, within the tetrahydrofuran ring system, and between the vinylic proton and the allylic protons on the tetrahydrofuran ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C). This technique allows for the unambiguous assignment of protonated carbons by linking the ¹H and ¹³C NMR spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the vinylic proton to the aromatic carbons, confirming the connectivity of the benzylidene group. nih.gov

These 2D NMR techniques are also invaluable for determining the stereochemistry, such as the (Z)-configuration of the double bond, through the analysis of Nuclear Overhauser Effect (NOE) correlations in a NOESY or ROESY experiment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

A key feature would be the C-O stretching vibrations of the ether linkages in the ethoxy group and the tetrahydrofuran ring, which typically appear in the region of 1050-1150 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. The C=C stretching of the benzylidene double bond would likely be observed around 1650 cm⁻¹. The aliphatic C-H stretching of the ethoxy and tetrahydrofuran groups would cause absorptions just below 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | ~3030-3080 |

| Aliphatic C-H | Stretch | ~2850-2960 |

| Alkene C=C | Stretch | ~1650 |

| Aromatic C=C | Stretch | ~1450-1600 |

Note: Data is based on typical functional group absorption regions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₁₃H₁₆O₂), the molecular weight is 204.26 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be measured, confirming the elemental composition. unimi.it

The fragmentation pattern in the mass spectrum gives clues about the structure. Common fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃) or cleavage of the tetrahydrofuran ring. The benzyl (B1604629) group is also a stable fragment that would likely be observed. Analysis of these fragments helps to piece together the molecular structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.

Thin-Layer Chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. scielo.br

Column Chromatography is the standard method for purifying organic compounds on a larger scale. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase with a solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297) would likely be effective for its isolation. rsc.org

High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative purposes. It offers higher resolution and is ideal for assessing the purity of the final product and for isolating minor isomers if present. Tetrahydrofuran itself is a common solvent used in HPLC systems. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed to analyze the purity of the compound, provided it is sufficiently volatile and thermally stable. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scielo.br

By combining the information from these advanced characterization techniques, a complete and unambiguous structural determination of this compound can be achieved.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), provides critical information about its molecular weight and fragmentation pattern, which is essential for structural confirmation.

The successful separation of substituted tetrahydrofurans by GC has been demonstrated in various research contexts. nih.gov For instance, in the synthesis of substituted tetrahydrofurans, GC-MS is routinely used to monitor the progress of the reaction. nih.gov The choice of the stationary phase is crucial for achieving good resolution. A common choice for the analysis of furan (B31954) derivatives is a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS). nih.govrestek.com

The operating conditions of the gas chromatograph are optimized to ensure efficient separation and sensitive detection. The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation. The oven temperature program is then carefully controlled to separate compounds based on their boiling points and interactions with the stationary phase.

Below is a table summarizing typical GC-MS conditions that could be applied for the analysis of this compound, based on methods used for structurally similar compounds.

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 80°C (1 min hold), then ramp to 300°C at 10°C/min, hold for 10 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | 35-500 m/z |

This data is representative of methods used for analogous compounds and serves as a guideline.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique that is well-suited for the analysis of compounds that may not be sufficiently volatile or thermally stable for GC. derpharmachemica.comderpharmachemica.com HPLC offers a wide range of stationary and mobile phases, allowing for the fine-tuning of separations. For a compound like this compound, which possesses both polar (ether linkage) and non-polar (benzylidene group) moieties, reversed-phase HPLC is a common approach.

In the analysis of substituted tetrahydrofurans, chiral HPLC has been employed to separate enantiomers, demonstrating the technique's high resolving power. nih.gov The use of tetrahydrofuran (THF) as a component of the mobile phase in reversed-phase HPLC can also be advantageous for the analysis of tetrahydrofuran derivatives, as it can modify the selectivity of the separation. researchgate.netrestek.com

The selection of the column and mobile phase is critical for achieving the desired separation. A C18 column is a common choice for reversed-phase chromatography, offering good retention for moderately polar to non-polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of modifiers like THF to optimize the separation. researchgate.netchromforum.org

The following table outlines a potential HPLC method for the analysis of this compound, based on methods for similar structures.

| Parameter | Value |

| Column | Chiralpak IA or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 99:1 v/v for chiral separation) or a gradient of Acetonitrile and Water for reversed-phase. |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm and 254 nm |

This data is representative of methods used for analogous compounds and serves as a guideline.

Computational Chemistry and Theoretical Studies on Z 4 Benzylidene 2 Ethoxytetrahydrofuran

Quantum Mechanical Calculations for Structural Optimization

Quantum mechanical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. For (Z)-4-Benzylidene-2-ethoxytetrahydrofuran, methods like Density Functional Theory (DFT) with a basis set such as 6-31G** are commonly employed to perform geometry optimization. researchgate.net This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Tetrahydrofuran (B95107) Ring (Calculated at the B3LYP/6-31G level)*

| Parameter | Description | Typical Value |

| C-O | Bond length within the ether linkage of the THF ring | ~1.43 Å |

| C-C | Bond length within the THF ring | ~1.54 Å |

| C=C | Bond length of the exocyclic benzylidene double bond | ~1.34 Å |

| ∠(C-O-C) | Bond angle of the ether in the THF ring | ~109° |

| ∠(C-C-C) | Bond angle within the THF ring | ~105° |

| Dihedral Angle | Torsion angle defining the ring pucker | Varies |

Note: The values presented are typical for substituted tetrahydrofuran rings and are intended for illustrative purposes. Actual calculated values for this compound may vary.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

DFT is a widely used computational method to investigate the pathways of chemical reactions, providing insights into their mechanisms and the factors that control selectivity. researchgate.net For a molecule like this compound, DFT can be used to explore its formation and subsequent transformations. Such studies are crucial for understanding how the molecule is synthesized and how it might react under various conditions.

One of the key applications of DFT is to calculate the relative energies of different isomers and conformers of a molecule. For 4-Benzylidene-2-ethoxytetrahydrofuran, this would be particularly important for understanding the stability of the (Z)-isomer compared to the (E)-isomer. By calculating the total electronic energy of the optimized structures of both isomers, the thermodynamic preference for one over the other can be determined.

Furthermore, the tetrahydrofuran ring can adopt various puckered conformations (e.g., envelope, twist). DFT calculations can elucidate the energy differences between these conformers and how the substituents influence their relative stabilities. For example, in studies of cycloaddition reactions involving furan (B31954) derivatives, the relative energies of s-trans and s-cis conformers are critical in determining the reaction pathway. pku.edu.cn

Table 2: Hypothetical Relative Energies of Isomers of 4-Benzylidene-2-ethoxytetrahydrofuran

| Isomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| (Z)-isomer | B3LYP/6-31G | 0.00 (Reference) |

| (E)-isomer | B3LYP/6-31G | +1.5 |

| Envelope Conformer | B3LYP/6-31G | 0.00 (Reference) |

| Twist Conformer | B3LYP/6-31G | +0.8 |

Note: These values are hypothetical and serve to illustrate how DFT can be used to predict the relative stabilities of isomers and conformers.

To understand the kinetics of a reaction, it is necessary to identify and characterize the transition states (TS) involved. A transition state is a high-energy structure that connects reactants and products. DFT calculations are used to locate these transition states and calculate their energies, which in turn allows for the determination of the activation energy barrier for the reaction.

For the synthesis of this compound, which could involve a cyclization reaction, DFT could be used to model the entire reaction coordinate. For instance, in the oxidative cyclization of dienes to form tetrahydrofuran derivatives, DFT has been used to show that the transition structure leading to the cis-product is significantly more stable than the one leading to the trans-product. researchgate.net Similarly, for transformations involving the title compound, such as isomerization or addition reactions, DFT could be used to map out the energy profiles and identify the rate-determining steps.

Investigation of Stereochemical Outcomes through Computational Models

Computational models are invaluable for predicting and explaining the stereochemical outcomes of chemical reactions. For this compound, a key question is why the (Z)-isomer is formed preferentially in a given synthesis. DFT calculations can help to answer this by comparing the activation energies of the transition states leading to the (Z)- and (E)-isomers.

The origin of stereoselectivity can often be traced to subtle differences in steric and electronic interactions in the transition state. For example, in intramolecular Diels-Alder reactions that form oxygenated heterocycles, DFT has been used to elucidate the origins of high cis-stereoselectivity. researchgate.net By analyzing the geometries and energies of the competing transition states, researchers can identify the specific interactions that favor one stereochemical outcome over another. Non-covalent interaction (NCI) analysis can also be employed to visualize and quantify the weak interactions that contribute to high stereoselectivity. rsc.org

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods provide a wealth of information about how electrons are distributed within a molecule and the nature of its chemical bonds.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common starting point. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. For molecules containing benzylidene groups, DFT calculations have been used to determine HOMO and LUMO energies to understand their electronic properties. acs.org

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a detailed picture of bonding and charge distribution. NBO analysis can be used to calculate atomic charges, identify donor-acceptor interactions (hyperconjugation), and quantify the strength of chemical bonds. For molecules with ether linkages and aromatic rings, NBO analysis can reveal important electronic effects, such as the influence of electron-donating groups on the stability of reaction intermediates. researchgate.netyale.edu Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Reactivity and Chemical Transformations of Z 4 Benzylidene 2 Ethoxytetrahydrofuran

Reactions Involving the Benzylidene Moiety

The benzylidene group features an exocyclic double bond conjugated with the phenyl ring, which is a primary site for addition reactions.

The carbon-carbon double bond in the benzylidene moiety can be selectively reduced through catalytic hydrogenation. This reaction typically proceeds under mild conditions using transition metal catalysts, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃), in the presence of hydrogen gas. The reaction converts the benzylidene group into a benzyl (B1604629) group, yielding 4-benzyl-2-ethoxytetrahydrofuran. The choice of catalyst and reaction conditions can be crucial to prevent undesired side reactions, such as hydrogenolysis of the ethoxy group or the tetrahydrofuran (B95107) ring, although the exocyclic double bond is generally the most reactive site for hydrogenation.

Table 1: Representative Catalytic Systems for Hydrogenation of Alkenes

| Catalyst | Typical Substrate | Product | Reference Analogy |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Benzylidene derivatives | Benzyl derivatives | researchgate.net |

| Platinum(IV) Oxide (PtO₂) | Unsaturated heterocycles | Saturated heterocycles | N/A |

This table is illustrative of general catalyst applications and does not represent specific experiments on (Z)-4-Benzylidene-2-ethoxytetrahydrofuran.

Electrophilic Addition: The double bond of the benzylidene group can react with electrophiles. For instance, halogenation with bromine (Br₂) is expected to proceed via an addition mechanism to yield a dibromo derivative. Studies on the closely related compound, α-benzylidene-γ-butyrolactone, have shown that it readily reacts with bromine. acs.org This suggests that this compound would similarly undergo addition of electrophiles across the double bond.

Nucleophilic Addition: The double bond is activated by the phenyl group, making it susceptible to nucleophilic conjugate addition, also known as Michael addition. youtube.comeurekaselect.com This reaction is particularly effective with "soft" nucleophiles, such as enamines, organocuprates, or stabilized carbanions (e.g., from malonic esters). The reaction involves the attack of the nucleophile at the β-carbon of the benzylidene group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The potency of benzylidene derivatives as Michael acceptors is a known chemical property. nih.gov

Transformations of the Ethoxy Group

The 2-ethoxy group is part of a cyclic acetal (B89532) (specifically, a furanoside-type structure). Its reactivity is dominated by cleavage of the C2-O (exo) bond, which is facilitated by the stability of the resulting oxocarbenium ion intermediate.

Under acidic conditions, the ethoxy group is susceptible to hydrolysis. rsc.org Treatment with aqueous acid (e.g., HCl, H₂SO₄) leads to the cleavage of the C-O bond, forming ethanol (B145695) and a cyclic hemiacetal (a lactol). masterorganicchemistry.comchegg.com This reaction proceeds through a stabilized oxocarbenium ion at the C2 position. This intermediate is planar and can be trapped by water or other nucleophiles.

If the reaction is performed in the presence of a different alcohol under anhydrous acidic conditions, a transacetalization reaction can occur, leading to the exchange of the ethoxy group for a new alkoxy group. Reductive cleavage of the ethoxy group can also be achieved using specific reagents like dichloroalane (AlH₂Cl), although in 2-alkoxytetrahydrofurans, this often leads to ring cleavage instead of selective de-ethoxylation. loewenlabs.com

Table 2: Products of 2-Alkoxytetrahydrofuran Cleavage Reactions

| Reagent(s) | Reaction Type | Intermediate | Primary Product(s) | Reference Analogy |

|---|---|---|---|---|

| H₃O⁺ | Hydrolysis | Oxocarbenium ion | Lactol + Ethanol | rsc.org |

| R'OH / H⁺ | Transacetalization | Oxocarbenium ion | 2-Alkoxy'tetrahydrofuran + Ethanol | N/A |

Reactions of the Tetrahydrofuran Ring System

The tetrahydrofuran ring is generally stable but can undergo cleavage under forcing conditions, typically mediated by strong acids.

The tetrahydrofuran ring can be opened by strong Brønsted or Lewis acids. masterorganicchemistry.commdpi.com The presence of the oxygen atom allows for protonation or coordination to a Lewis acid, which activates the C-O bonds toward nucleophilic attack. nih.govresearchgate.netmdpi.comnih.gov For 2-alkoxytetrahydrofurans, acid-catalyzed ring-opening often proceeds via the formation of the aforementioned oxocarbenium ion, followed by attack of a nucleophile, which can lead to a variety of ring-opened products depending on the reaction conditions and the nucleophile employed.

Reductive ring-cleavage is another important transformation. Reagents such as diborane (B8814927) (B₂H₆) are known to cleave the C-O bonds of tetrahydrofuran to yield a diol after oxidative workup. acs.org The regioselectivity of ring-opening in a substituted tetrahydrofuran like this compound would be influenced by both electronic and steric factors of the substituents present. The C2-O1 bond is electronically activated by the adjacent ethoxy group, making it a likely site for initial cleavage. loewenlabs.comrsc.org

Functionalization of the Tetrahydrofuran Ring

The primary site for the functionalization of the tetrahydrofuran ring in this compound is the C-2 position, owing to the presence of the ethoxy group which makes this carbon the center of a cyclic acetal.

Under Brønsted acid catalysis, the oxygen atom of the ethoxy group can be protonated, leading to the elimination of ethanol and the formation of a resonance-stabilized oxocarbenium ion intermediate. mdpi.com This highly electrophilic species is susceptible to attack by a variety of nucleophiles, allowing for the substitution of the ethoxy group and the introduction of new functionalities at the C-2 position. mdpi.com This acid-catalyzed substitution provides a powerful tool for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds.

One notable example of this reactivity is the direct substitution of the ethoxy group with organotrifluoroborate salts. In the presence of a Brønsted acid like tetrafluoroboric acid (HBF₄), this compound can react with various potassium alkenyl- and alkynyltrifluoroborates to afford the corresponding 2-substituted tetrahydrofuran derivatives in moderate to excellent yields. mdpi.comresearchgate.net This transition metal-free methodology offers a mild and efficient route to functionalized tetrahydrofurans. mdpi.com

| Nucleophile (Potassium Trifluoroborate Salt) | Product | Yield (%) | Reference |

| Potassium Phenylacetylenetrifluoroborate | (Z)-4-Benzylidene-2-(phenylethynyl)tetrahydrofuran | 78 | researchgate.net |

| Potassium (4-Methylphenyl)acetylenetrifluoroborate | (Z)-4-Benzylidene-2-((4-methylphenyl)ethynyl)tetrahydrofuran | 79 | researchgate.net |

| Potassium trans-Styryltrifluoroborate | (Z)-4-Benzylidene-2-(trans-styryl)tetrahydrofuran | 64 | researchgate.net |

This interactive data table summarizes the yields of C-2 functionalized products from the reaction of a model 2-ethoxytetrahydrofuran (B85397) with various nucleophiles, illustrating the synthetic utility of the oxocarbenium ion intermediate.

Derivatization Strategies for Synthetic Utility

The synthetic utility of this compound is further expanded by derivatization strategies that target both the exocyclic double bond and the latent functionality of the tetrahydrofuran ring. These strategies allow for the introduction of diverse structural motifs and the construction of more complex molecular architectures.

The exocyclic benzylidene double bond serves as a key handle for various chemical transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be envisioned on the vinyl position of the benzylidene group. researchgate.net While direct examples on the title compound are scarce, studies on analogous 2-alkylidene-tetrahydrofurans demonstrate the feasibility of such transformations. These reactions would allow for the introduction of aryl, vinyl, or alkyl substituents at the benzylic position, significantly increasing the molecular diversity accessible from this scaffold.

Furthermore, the double bond can potentially undergo a range of addition reactions. Catalytic hydrogenation would lead to the corresponding saturated 4-benzyltetrahydrofuran derivative, altering the geometry and electronic properties of the molecule. Other potential transformations include dihydroxylation, epoxidation, and cyclopropanation, each introducing new functional groups and stereocenters.

The inherent reactivity of the tetrahydrofuran ring, particularly its potential for ring-opening reactions, presents another strategic avenue for derivatization. Although the tetrahydrofuran ring is generally stable, under specific conditions, such as with strong Lewis acids or in the presence of certain reagents, ring cleavage can occur, providing access to linear, functionalized structures.

The combination of these derivatization strategies, targeting both the exocyclic double bond and the tetrahydrofuran ring, underscores the potential of this compound as a versatile building block in organic synthesis. The ability to selectively functionalize different parts of the molecule opens up possibilities for the creation of libraries of novel compounds with potential applications in various fields of chemical science.

| Derivatization Strategy | Potential Reaction | Functional Group Targeted | Potential Product Class |

| C-C Bond Formation | Palladium-Catalyzed Cross-Coupling | Exocyclic Double Bond | Arylated/Vinylated Benzylidene Derivatives |

| Reduction | Catalytic Hydrogenation | Exocyclic Double Bond | 4-Benzyltetrahydrofuran Derivatives |

| Oxidation | Dihydroxylation, Epoxidation | Exocyclic Double Bond | Diol and Epoxide Derivatives |

| C-2 Substitution | Acid-Catalyzed Nucleophilic Substitution | Tetrahydrofuran Ring (Acetal) | 2-Substituted Tetrahydrofuran Derivatives |

| Ring Modification | Ring-Opening Reactions | Tetrahydrofuran Ring | Functionalized Acyclic Compounds |

This interactive data table outlines potential derivatization strategies for this compound, highlighting the versatility of its functional groups for synthetic modifications.

Synthesis and Exploration of Analogues and Derivatives of Z 4 Benzylidene 2 Ethoxytetrahydrofuran

Modification of the Benzylidene Substituent

The benzylidene portion of the molecule is a prime target for modification, allowing for the introduction of a wide range of electronic and steric diversity. The synthesis of such analogues is often achieved through Knoevenagel condensation, reacting a suitable tetrahydrofuran (B95107) precursor with various substituted benzaldehydes. nih.gov

Electronic and Steric Effects of Aryl Substituents on Synthesis and Reactivity

The nature of the substituents on the aryl ring of the benzylidene group significantly influences both the synthesis and the subsequent reactivity of the resulting analogue. These effects can be broadly categorized as electronic (the substituent's ability to donate or withdraw electron density) and steric (the physical bulk of the substituent).

Steric Effects: The size and position of the substituent on the aryl ring introduce steric hindrance, which can affect the geometry of the transition state during synthesis and influence the product distribution. nih.gov For example, bulky substituents in the ortho position of the benzaldehyde (B42025) can hinder the approach of the nucleophile, potentially lowering reaction yields or requiring more forcing conditions compared to meta or para substituents. This principle is observed in various syntheses of substituted heterocycles where steric factors govern the ratio of products. nih.gov

The interplay of these effects is critical in designing analogues with specific properties. The following table summarizes the expected impact of common aryl substituents on the synthesis of benzylidene tetrahydrofuran derivatives.

| Substituent (R) | Position | Electronic Effect | Steric Effect | Expected Impact on Synthesis/Reactivity |

| -OCH₃ | para | Electron-Donating | Small | May decrease the rate of condensation; increases electron density in the π-system. |

| -Cl | para | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Small | Overall electron-withdrawing nature can facilitate nucleophilic attack during synthesis. |

| -NO₂ | para | Strongly Electron-Withdrawing | Medium | Significantly increases electrophilicity of the aldehyde, likely increasing reaction rate. |

| -C(CH₃)₃ | para | Electron-Donating (Inductive) | Large | Minor electronic effect but significant steric bulk could influence conformational preferences. |

| -Cl | ortho | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Medium | Steric hindrance may impede the reaction, potentially lowering yields despite electronic activation. |

This table is illustrative, based on general principles of organic chemistry. Actual results can vary based on specific reaction conditions.

Variation of the Alkoxy Group at C-2

The ethoxy group at the C-2 position is another key site for modification. Altering this group allows for systematic changes to the compound's physicochemical properties.

Synthesis of Other 2-Alkoxytetrahydrofurans

The synthesis of 2-alkoxytetrahydrofurans can be achieved through several methods. One common approach involves the hydroformylation of allylic alcohols in the presence of a rhodium catalyst and the desired alkanol, which directly incorporates the alkoxy group. google.com Another versatile method is the acid-catalyzed reaction of a 2-hydroxytetrahydrofuran (B17549) (a cyclic lactol) with an alcohol, leading to the formation of the corresponding 2-alkoxy derivative. researchgate.net Radical cyclizations of haloacetal substrates are also an efficient means of preparing 2-alkoxytetrahydrofurans with high diastereoselectivity. nih.gov

These methods allow for the introduction of a wide variety of alkoxy groups, as shown in the table below.

| Reactant Alcohol | Resulting C-2 Alkoxy Group | Compound Class |

| Methanol (CH₃OH) | Methoxy (-OCH₃) | 2-Methoxytetrahydrofuran |

| Ethanol (B145695) (C₂H₅OH) | Ethoxy (-OC₂H₅) | 2-Ethoxytetrahydrofuran (B85397) |

| Propan-1-ol (n-C₃H₇OH) | n-Propoxy (-O(CH₂)₂CH₃) | 2-Propoxytetrahydrofuran |

| Propan-2-ol (i-C₃H₇OH) | Isopropoxy (-OCH(CH₃)₂) | 2-Isopropoxytetrahydrofuran |

| Benzyl (B1604629) alcohol (BnOH) | Benzyloxy (-OCH₂Ph) | 2-Benzyloxytetrahydrofuran |

Impact of Different Alkyl Chains on Compound Properties

Changing the length and structure of the alkyl chain on the C-2 alkoxy group can have a profound impact on the compound's properties.

Solubility and Hydrophobicity: As the length of the alkyl chain increases, the lipophilicity of the molecule generally increases, leading to lower solubility in polar solvents like water and higher solubility in nonpolar organic solvents. Studies on other chemical systems have demonstrated that longer alkyl chains are essential for controlling hydrophobicity. researchgate.net For instance, octyl-functionalized materials can be highly hydrophobic, whereas corresponding methyl-functionalized ones are hydrophilic. researchgate.net

Physical State and Thermal Properties: The length of the alkyl chain can influence intermolecular forces, thereby affecting the melting point, boiling point, and crystallinity of the compound. In some polymer systems, longer alkyl side chains lead to lower melting points and can disrupt crystalline packing. rsc.orgdrexel.edu While the effect on a small molecule like a substituted tetrahydrofuran may be less dramatic, a similar trend of decreasing melting point with increasing chain length (beyond a certain point) is often observed due to reduced packing efficiency.

Synthetic Strategies for Related Tetrahydrofuran Structures

Cyclization Reactions for Substituted Tetrahydrofurans

The choice of cyclization strategy depends on the available starting materials and the desired substitution pattern on the final tetrahydrofuran ring. Key methods include nucleophilic substitutions, radical cyclizations, and transition-metal-catalyzed processes. nih.govorganic-chemistry.orgdiva-portal.org

| Cyclization Strategy | Description | Starting Material Example | Reference |

| Intramolecular SN2 Reaction | A tethered hydroxyl group acts as a nucleophile, displacing a leaving group (e.g., halide, sulfonate) to form the cyclic ether. This is a classic and widely used method. | 4,5-epoxyalcohols or 1,4-diols with one alcohol activated as a leaving group. | nih.gov |

| Radical Cyclization | A radical is generated on a side chain, which then adds to a tethered double or triple bond. These reactions are often initiated by reagents like Bu₃SnH and can show high diastereoselectivity. | Unsaturated haloacetals or organochalcogen compounds. | nih.govdiva-portal.org |

| Oxidative Cyclization | Palladium-catalyzed reactions of unsaturated alcohols, often in the presence of an oxidant, can form substituted tetrahydrofurans. This method forms a C-O bond and often a new C-C bond simultaneously. | γ-Hydroxy alkenes. | nih.govorganic-chemistry.org |

| Lewis Acid-Mediated Rearrangement | Lewis acids can promote the rearrangement of certain precursors, such as substituted dioxolanes or pyrans, into tetrahydrofuran structures. | Substituted 1,3-dioxolan-4-ones or 4,5-dihydro-1,3-dioxepins. | nih.gov |

| [3+2] Annulation Reactions | These reactions involve the coupling of a three-atom component and a two-atom component to form the five-membered ring. Examples include reactions of enol ethers with oxonium ions. | Enol ethers and 1,4-dicarbonyl compounds. | nih.govrsc.org |

These diverse synthetic routes provide chemists with a powerful toolkit for accessing a wide array of tetrahydrofuran structures, enabling the systematic exploration of derivatives related to (Z)-4-Benzylidene-2-ethoxytetrahydrofuran.

Transformations of Furan (B31954) Precursors

Furan and its derivatives serve as versatile and fundamental building blocks in organic synthesis, particularly for the construction of highly substituted γ-lactones (butenolides) and tetrahydrofurans. The aromaticity of the furan ring allows for a variety of transformations, including oxidation, reduction, and cycloaddition reactions, which enable its conversion into these saturated heterocyclic systems. These methods are pivotal for accessing complex structures such as this compound and its analogues, leveraging the furan core as a latent precursor to the desired tetrahydrofuran skeleton.

The primary strategies for transforming furan precursors into substituted tetrahydrofurans involve two main pathways: the oxidative conversion to a butenolide intermediate followed by further modifications, and the direct hydrogenation of a suitably substituted furan ring.

Oxidative Conversion of Furans to Butenolides

A prevalent method for elaborating the furan ring is its oxidative transformation into a butenolide structure. This conversion is synthetically valuable as it unmasks a carbonyl group, which can be subsequently manipulated. The oxidation of substituted furans can be achieved under various conditions, often involving singlet oxygen or other chemical oxidants. researchgate.net This process typically proceeds through an endoperoxide intermediate which rearranges to form the butenolide.

For instance, the synthesis of densely functionalized furans followed by a simple acid-mediated reaction can provide access to highly substituted Δα,β-butenolides. nih.govfigshare.comwustl.edu This approach highlights the utility of furan precursors in creating complex lactone structures that are direct forerunners to the target tetrahydrofuran derivatives. The general transformation is outlined below:

Step 1: Furan Oxidation: A substituted furan is oxidized to yield a butenolide. The substituents on the initial furan determine the substitution pattern on the resulting butenolide.

Step 2: Butenolide Elaboration: The butenolide can then undergo further reactions. To achieve a structure analogous to this compound, this would involve:

Reduction: The lactone carbonyl is selectively reduced to a lactol (a cyclic hemiacetal).

Etherification: The resulting lactol is treated with ethanol under acidic conditions to form the stable 2-ethoxy acetal (B89532).

Formation of the Benzylidene Group: The benzylidene moiety can be introduced at various stages, often through condensation reactions on a related ketone or by using a furan precursor already containing the benzyl group.

The following table summarizes representative transformations of furan precursors to butenolides, which are key intermediates in the synthesis of substituted tetrahydrofurans.

Table 1: Representative Oxidative Transformations of Furan Precursors

| Furan Precursor | Reagents and Conditions | Product | Reference |

| Densely functionalized trisubstituted furans | Simple acid-mediated reaction | Highly substituted Δα,β-butenolides | nih.gov |

| 2,4-Diarylfurans | Galvanostatic conversion, aqueous organic solvent, room temp. | Dimeric furan-2(5H)-ones | researchgate.net |

| Furan derivatives | Singlet oxygen in methanol, then Fe(II) sulfate | Functionalized Butenolides | researchgate.net |

Direct Hydrogenation of Furan Precursors

An alternative and more direct route involves the catalytic hydrogenation of the furan ring. This method is widely employed for the industrial production of tetrahydrofuran from furan. google.com For the synthesis of specifically substituted derivatives, a furan precursor bearing the desired functionalities is subjected to reduction. The chemoselective hydrogenation of the furan ring over other functional groups, such as the exocyclic double bond of the benzylidene group, is a critical challenge that must be addressed through careful selection of catalysts and reaction conditions.

Supported metal catalysts, particularly those based on palladium, rhodium, nickel, or ruthenium, are commonly used for this transformation. organic-chemistry.org For example, the hydrogenation of furfural (B47365) (a furan derivative) can yield tetrahydrofuran, among other products, using a palladium-on-carbon catalyst. google.com To synthesize this compound, a hypothetical precursor such as 4-benzylidene-2-ethoxy-furan or a related dihydrofuran derivative would be subjected to catalytic hydrogenation to saturate the heterocyclic ring.

The table below illustrates examples of catalytic systems used for the hydrogenation of furan derivatives.

Table 2: Catalytic Hydrogenation of Furan Derivatives

| Furan Precursor | Catalyst System | Product | Reference |

| Furfural | 3% Palladium on carbon, H₂ (30-35 bar), 200-220 °C | Tetrahydrofuran and other hydrogenated products | google.com |

| Various Furan Compounds | 10% Rhodium on carbon, H₂ (5 atm), Water, 80 °C | Tetrahydrofuran derivatives | organic-chemistry.org |

| Furan Derivatives | Silica-supported Ni–Pd alloy catalyst | Fully hydrogenated tetrahydrofuran derivatives | google.com |

These transformations underscore the strategic importance of furan precursors in the modular synthesis of complex molecules like this compound. By selecting the appropriate furan starting material and reaction pathway—either through a butenolide intermediate or by direct reduction—chemists can efficiently construct the desired substituted tetrahydrofuran core with control over its stereochemistry and functionality.

Synthetic Utility and Broader Applications in Organic Synthesis

(Z)-4-Benzylidene-2-ethoxytetrahydrofuran as a Building Block

The structure of this compound, featuring an exocyclic double bond and a chiral center at the 2-position (an acetal), makes it a promising scaffold for the synthesis of more complex molecules, particularly chiral tetrahydrofuran (B95107) derivatives.

Precursor to Chiral Tetrahydrofuran Derivatives

The synthesis of chiral, enantioenriched tetrahydrofuran derivatives is of great importance due to their presence in numerous pharmaceuticals and natural products. chemistryviews.orgresearchgate.net General strategies for creating chiral THFs often involve asymmetric cyclization reactions or the use of chiral starting materials. researchgate.netnih.gov

The double bond in this compound offers a handle for stereoselective transformations. For instance, asymmetric hydrogenation of the benzylidene group could establish new stereocenters, leading to di- or tri-substituted chiral tetrahydrofurans. The choice of a chiral catalyst would be crucial in controlling the stereochemical outcome of such a reduction.

Furthermore, the acetal (B89532) at the C2 position can act as a chiral auxiliary or be a precursor to a hydroxyl group, which can then direct subsequent reactions or be a key functional group in the target molecule. The synthesis of polysubstituted tetrahydrofurans often relies on sequential reactions that build up stereochemical complexity step-by-step. chemistryviews.org

Table 1: Potential Stereoselective Reactions on the Benzylidene Moiety

| Reaction Type | Reagent/Catalyst Example | Potential Product | Stereochemical Control |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | 4-Benzyl-2-ethoxytetrahydrofuran | Catalyst-controlled |

| Asymmetric Dihydroxylation | AD-mix-α / AD-mix-β | Diol derivative | Reagent-controlled |

| Asymmetric Epoxidation | Chiral epoxidation catalysts | Epoxide derivative | Catalyst-controlled |

Intermediate in the Synthesis of Complex Molecules

Substituted tetrahydrofurans are core components of many complex natural products, including polyether ionophores and annonaceous acetogenins. nih.gov The synthetic utility of a building block like this compound would lie in its ability to be incorporated into a larger molecular framework. Late-stage diversification of complex molecules is a powerful strategy in medicinal chemistry, allowing for the synthesis of a library of analogs from a common intermediate. nih.gov

The functional groups present in this molecule allow for a variety of subsequent chemical transformations. The exocyclic double bond can undergo various addition reactions, cycloadditions, or oxidative cleavage to introduce new functional groups. The ether linkage of the tetrahydrofuran ring is generally stable, providing a robust core structure during multi-step syntheses.

Contribution to the Development of New Catalytic Reactions

The development of novel catalytic reactions is a cornerstone of modern organic synthesis. Substrates like this compound can serve as test molecules for new catalytic systems, particularly those aimed at stereoselective transformations of alkenes or the activation of C-H bonds.

For example, palladium-catalyzed reactions have been successfully employed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes. nih.gov While this specific substrate is not a γ-hydroxy alkene, it could potentially be used in other transition-metal-catalyzed reactions, such as Heck couplings or metathesis, to further elaborate its structure. The development of catalytic, enantioselective methods for the synthesis of 2,5-polysubstituted tetrahydrofurans remains an active area of research. chemistryviews.org

Green Chemistry Considerations in its Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. rsc.org This includes the use of renewable starting materials, safer solvents, and catalytic versus stoichiometric reagents to minimize waste and environmental impact. researchgate.net

The synthesis of tetrahydrofuran derivatives can be approached from a green chemistry perspective. For instance, 2-Methyltetrahydrofuran (2-MeTHF), a structurally related compound, is considered a greener solvent alternative to THF as it can be derived from renewable resources like corncobs. sigmaaldrich.comyoutube.com

When considering the synthesis and transformations of this compound, several green chemistry principles could be applied:

Atom Economy: Designing synthetic routes where the majority of the atoms from the reactants are incorporated into the final product.

Use of Catalysis: Employing catalytic methods for its synthesis and subsequent reactions to reduce the need for stoichiometric reagents. rsc.org

Safer Solvents and Reaction Conditions: Utilizing environmentally benign solvents and exploring solvent-free or microwave-assisted reaction conditions. rsc.org For example, L-proline has been used as an environmentally benign organocatalyst for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives, a different class of compounds but with a similar benzylidene moiety. researchgate.net

Table 2: Green Chemistry Metrics for Consideration

| Principle | Application to this compound |

| Renewable Feedstocks | Exploring synthetic pathways from bio-based starting materials. rsc.org |

| Catalysis | Using catalytic hydrogenation or oxidation instead of stoichiometric reagents. |

| Safer Solvents | Employing solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) in its synthesis and reactions. researchgate.netsigmaaldrich.com |

| Energy Efficiency | Investigating ambient temperature reactions or alternative energy sources like microwave irradiation. |

Q & A

Q. What are the recommended synthetic routes for (Z)-4-Benzylidene-2-ethoxytetrahydrofuran, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a condensation reaction between a tetrahydrofuran derivative and a benzaldehyde analog under acidic or basic catalysis. For example, a benzodiazepine core structure (analogous to furan-containing compounds) can be formed via condensation of ortho-diamine with ketones/aldehydes under reflux conditions . Optimization includes adjusting solvent polarity (e.g., toluene or benzene), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid). Monitoring reaction progress via thin-layer chromatography (TLC) and isolating intermediates through fractional crystallization can improve yield and purity.

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry (Z-configuration) and detect impurities. Compare chemical shifts with reference data from NIST Chemistry WebBook for analogous benzopyran derivatives .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate to assess purity. Spiking with known standards (e.g., benzophenone derivatives) enhances accuracy .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns help identify degradation products .

Q. What are the key stability considerations for storing this compound, and how should degradation products be monitored?

- Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation and photodegradation. Monitor stability via accelerated aging studies (40°C/75% relative humidity for 4 weeks) and analyze samples weekly using HPLC. Degradation products (e.g., oxidized furan rings) can be identified via LC-MS/MS by comparing retention times and fragmentation patterns to synthetic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Re-optimize computational models (e.g., DFT calculations) using implicit solvent models (e.g., PCM for toluene) and compare Boltzmann-weighted spectra across conformers. Validate against experimental data from NIST or peer-reviewed studies on structurally similar compounds (e.g., benzopyran-4-ones) . If inconsistencies persist, re-examine sample purity or consider crystallographic analysis to resolve stereochemical ambiguities.

Q. What strategies are employed to enhance the selectivity of (Z)-isomer formation during synthesis?

- Methodological Answer :

- Steric and Solvent Effects : Use bulky solvents (e.g., tert-butanol) to favor the (Z)-isomer via kinetic control.

- Catalytic Systems : Transition-metal catalysts (e.g., Pd(OAc)) with chiral ligands can induce asymmetric induction. For example, a benzofuran synthesis study achieved >90% (Z)-selectivity using a Pd-catalyzed Heck reaction .

- Post-Synthesis Isolation : Separate isomers via preparative HPLC with a chiral column (e.g., Chiralpak IA) and characterize isolated fractions using circular dichroism (CD) spectroscopy.

Q. How can in silico modeling predict the biological activity of this compound, and what validation methods are recommended?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability.

- Pharmacophore Mapping : Generate a pharmacophore model using MOE software, focusing on key functional groups (e.g., ethoxy and benzylidene moieties). Compare with active benzofuran derivatives from biochemical assays .

- Experimental Validation : Test predicted activity in vitro (e.g., enzyme inhibition assays) and correlate results with computational predictions. For example, benzodiazepine analogs showed neurological activity in receptor-binding assays, supporting similar testing frameworks for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.